4-Hydroxy-1h-pyrazole-3-carboxylic acid
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Overview
Description
4-Hydroxy-1h-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1h-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method includes the use of ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, followed by cyclization, deamination, and hydrolysis reactions . Another approach involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1h-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for cyclization, and aryl halides for N-arylation. Reaction conditions often involve mild temperatures and the use of catalysts such as copper or palladium .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4-Hydroxy-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its anticancer and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-1h-pyrazole-3-carboxylic acid include:
- 3-Hydroxy-1h-pyrazole-4-carboxylic acid
- 1-Aryl-3-hydroxy-1h-pyrazole-4-carboxylates
- 5-Hydroxy-1h-pyrazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-6-3(2)4(8)9/h1,7H,(H,5,6)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDBGXAWFUEJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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